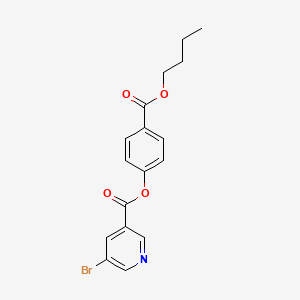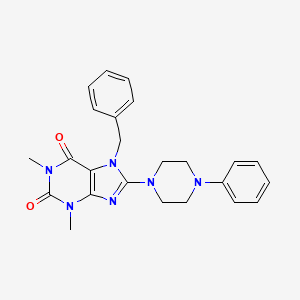![molecular formula C13H17N3O B2756113 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 103026-49-9](/img/structure/B2756113.png)
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
作用機序
Target of Action
The primary target of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is Lck , a Src family tyrosine kinase . Lck plays a crucial role in T-cell receptor signaling and is involved in the development and activation of T-cells .
Mode of Action
As a potent and selective inhibitor of Lck, this compound binds to the kinase domain of Lck, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways, leading to changes in T-cell function .
Biochemical Pathways
The inhibition of Lck affects the T-cell receptor signaling pathway. This pathway is critical for T-cell activation, proliferation, and differentiation. By inhibiting Lck, the compound can modulate immune responses .
Result of Action
The inhibition of Lck by this compound leads to modulation of T-cell function. This can result in altered immune responses, which may be beneficial in conditions where immune modulation is desired .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-bromopyrimidine.
Substitution Reaction: The first step involves a substitution reaction with cyclopentylamine to form 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine.
Sonogashira Coupling: This intermediate undergoes a Sonogashira coupling reaction to form 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]-2-propyn-1-ol.
Cyclization: The compound is then cyclized in the presence of tetrabutylammonium fluoride in tetrahydrofuran to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow chemistry and advanced purification techniques.
化学反応の分析
Types of Reactions
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: TEMPO and sodium chlorite are commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .
科学的研究の応用
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of selective cyclin-dependent kinase (CDK) inhibitors, which are important in cancer therapy.
Biological Studies: The compound is studied for its antiproliferative activity against various cancer cell lines.
Chemical Biology: It serves as a tool compound for studying cellular pathways and mechanisms involving CDKs and other molecular targets.
類似化合物との比較
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor used in breast cancer treatment.
Palbociclib: Another CDK4/6 inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar structure but different biological activity.
Uniqueness
7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological properties and makes it a valuable scaffold for drug development .
特性
IUPAC Name |
7-cyclopentyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-9(2)16(10-5-3-4-6-10)12-11(8)13(17)15-7-14-12/h7,10H,3-6H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXYEXGOQRXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-acetamido-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)

![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)



![Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B2756048.png)



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2756053.png)
